1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol
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Overview
Description
1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with phenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol typically involves the condensation of 2,6-dimethylphenylamine with benzil and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The thiol group is introduced via a subsequent reaction with thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylphenyl)-2-phenylimidazole: Lacks the thiol group, affecting its reactivity and applications.
4,5-diphenyl-1H-imidazole-2-thiol: Lacks the dimethylphenyl group, altering its chemical properties.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-4,5-diphenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-16-10-9-11-17(2)21(16)25-22(19-14-7-4-8-15-19)20(24-23(25)26)18-12-5-3-6-13-18/h3-15H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJTYUPZYNRMML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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